O-Desmethyl Metoprolol

Descripción general

Descripción

O-Desmetil Metoprolol es un metabolito del metoprolol, un bloqueador beta-adrenérgico ampliamente utilizado. Este compuesto se forma a través del metabolismo del metoprolol por la isoforma CYP2D6 del citocromo P450. O-Desmetil Metoprolol actúa como un antagonista del receptor beta-1 adrenérgico, lo que lo hace significativo en el campo de la farmacología cardiovascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de O-Desmetil Metoprolol implica la desmetilación del metoprolol. Un método común es el uso de hidróxido de sodio para convertir el metoprolol a su correspondiente fenóxido, seguido del tratamiento con epiclorhidrina y la posterior reacción con isopropilamina . El compuesto resultante se hidroliza entonces para producir O-Desmetil Metoprolol.

Métodos de Producción Industrial

La producción industrial de O-Desmetil Metoprolol normalmente implica la síntesis química a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

O-Desmetil Metoprolol experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ocurrir bajo la influencia de agentes oxidantes, lo que lleva a la formación de productos hidroxilados.

Reducción: Las reacciones de reducción pueden convertir O-Desmetil Metoprolol a sus correspondientes derivados alcohólicos.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar grupos funcionales en el anillo aromático.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Los reactivos como el hidróxido de sodio y los haluros de alquilo se emplean en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, alcoholes y compuestos aromáticos sustituidos .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

O-Desmethyl Metoprolol is primarily formed through the demethylation of metoprolol, predominantly mediated by cytochrome P450 enzymes. Understanding its pharmacokinetics is crucial for evaluating its efficacy and safety in clinical settings.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 2.68 hours |

| Maximum Concentration (Cmax) | Varies with dosage |

| Volume of Distribution (Vd) | 4.5 L/kg |

| Clearance (CL) | 0.5 L/h/kg |

The half-life of ODM is approximately 2.68 hours, indicating that it is rapidly eliminated from the body, which is significant for dosing regimens in clinical practice.

Cardiovascular Effects

As a beta-adrenergic receptor antagonist, ODM exhibits potent inhibitory effects on beta-1 receptors, making it beneficial for treating conditions such as hypertension and heart failure. Its vasodilatory properties further enhance its therapeutic potential.

- Case Study : A study involving hypertensive patients demonstrated that ODM effectively reduced heart rate and blood pressure when administered alongside metoprolol, indicating a synergistic effect that could improve patient outcomes .

Role in Drug Interactions

Research has shown that ODM can influence the pharmacokinetics of other drugs, particularly in herb-drug interactions. For instance, co-administration with herbal extracts like Andrographis paniculata has been studied for potential pharmacodynamic interactions that may alter drug efficacy .

- Table 2: Herb-Drug Interaction Study Results

Analytical Methods for Detection

The determination of ODM levels in biological samples is critical for understanding its pharmacokinetics and therapeutic effects. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify ODM in plasma samples.

- Method Validation : A validated LC-MS/MS method demonstrated high sensitivity and specificity for detecting ODM, with a limit of quantitation as low as 0.2 ng/mL .

Research Findings and Insights

Recent studies have highlighted the importance of ODM in various therapeutic contexts:

- Stereoselective Pharmacokinetics : Research indicates that the pharmacokinetics of metoprolol and its metabolites, including ODM, are stereoselective, which may affect their clinical effectiveness during pregnancy .

- Environmental Impact Studies : In ecotoxicology, ODM has been identified as a significant metabolite affecting aquatic organisms, underscoring the need for monitoring its environmental levels .

Mecanismo De Acción

O-Desmetil Metoprolol ejerce sus efectos antagonizando los receptores beta-1 adrenérgicos. Esta acción conduce a una disminución de la frecuencia cardíaca y la presión arterial, haciéndolo eficaz en el tratamiento de afecciones como la hipertensión y las arritmias. El compuesto interactúa con los receptores beta-1 adrenérgicos, inhibiendo la unión de catecolaminas como la adrenalina y la noradrenalina, que son responsables de aumentar la frecuencia cardíaca y la contractilidad .

Comparación Con Compuestos Similares

Compuestos Similares

Metoprolol: El compuesto original, también un antagonista del receptor beta-1 adrenérgico.

Hidroxi Metoprolol: Otro metabolito del metoprolol con propiedades farmacológicas similares.

Atenolol: Un bloqueador del receptor adrenérgico beta-1 selectivo utilizado para fines terapéuticos similares

Unicidad

O-Desmetil Metoprolol es único debido a su formación específica a través del metabolismo del metoprolol por CYP2D6. Su perfil farmacocinético y su interacción con los receptores beta-1 adrenérgicos lo convierten en un compuesto valioso para estudiar el metabolismo y la acción de los betabloqueantes .

Actividad Biológica

O-Desmethyl Metoprolol (ODM) is a significant metabolite of the beta-blocker metoprolol, primarily involved in cardiovascular therapy. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This article delves into the pharmacokinetics, metabolism, and pharmacological effects of ODM, supported by data tables and case studies.

1. Pharmacokinetics

ODM is formed through the metabolism of metoprolol, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. The pharmacokinetic profile of ODM reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 3–4 hours |

| Volume of distribution | 4.5 L/kg |

| Clearance | 0.5 L/h/kg |

| Bioavailability | ~95% (first-pass effect) |

The half-life of ODM is comparable to that of metoprolol, indicating rapid clearance from the body. Its high bioavailability suggests that a significant portion of the drug reaches systemic circulation despite extensive first-pass metabolism.

2. Metabolism

Metoprolol undergoes extensive biotransformation in the liver, resulting in several metabolites, including ODM and α-hydroxymetoprolol. The metabolic pathway involves:

- CYP2D6-mediated N-demethylation : This process converts metoprolol to ODM.

- Hydroxylation : Further metabolism can lead to α-hydroxymetoprolol.

Table 2: Metabolites of Metoprolol

| Metabolite | Pathway | Percentage Yield (%) |

|---|---|---|

| This compound | CYP2D6 | 21.2 |

| α-Hydroxymetoprolol | CYP2D6 | 4.5 |

| N-Desisopropyl Metoprolol | CYP2D6 | 59.4 |

The metabolic pathways are critical for understanding interindividual variability in drug response due to genetic polymorphisms in CYP2D6.

3. Pharmacological Effects

Adrenoceptor Activity : ODM retains some beta-blocking activity similar to metoprolol but with reduced potency. It primarily acts on β1-adrenoceptors, contributing to its cardiovascular effects.

Case Study : A study involving patients with hypertension demonstrated that ODM levels correlated with blood pressure reduction when administered as part of a metoprolol regimen. Patients with higher ODM concentrations exhibited a more significant decrease in systolic and diastolic blood pressure compared to those with lower levels.

4. Drug Interactions

ODM's interaction potential with other drugs is significant due to its metabolic pathways:

- Inhibition of CYP2D6 : ODM can inhibit the metabolism of other drugs processed by this enzyme, leading to increased plasma concentrations and potential toxicity.

- Herb-drug interactions : Studies have shown that herbal supplements can influence the pharmacokinetics of ODM, necessitating careful consideration during co-administration.

Table 3: Herb-Drug Interaction Studies

| Herb | Effect on ODM | Reference |

|---|---|---|

| St. John's Wort | Decreased efficacy | |

| Ginseng | Increased clearance | |

| Garlic | No significant effect |

5. Conclusion

This compound plays a vital role in the therapeutic efficacy of metoprolol through its pharmacokinetic properties and biological activity. Understanding its metabolism and interactions can enhance clinical outcomes and minimize adverse effects. Continued research into its pharmacological profile will further elucidate its role in cardiovascular therapy.

Propiedades

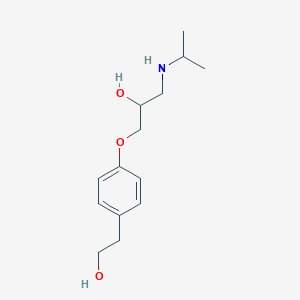

IUPAC Name |

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978153 | |

| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62572-94-5 | |

| Record name | O-Demethylmetoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62572-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethylmetoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62572-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DEMETHYLMETOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.